Antiviral Target Engagement: Indoleoxoacetyl Piperazine Class Patented Selectivity vs. Non-acetyl Analogs
The indoleoxoacetyl piperazine class, to which this compound belongs, is explicitly claimed in patents (e.g., CZ-2001559-A3) for possessing 'unique antiviral activity' by acting as HIV-1 attachment inhibitors targeting gp120 [1]. While specific IC50 data for ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate are not publicly available in primary literature, a closely related bifunctional inhibitor (ISP), built from an aroyl indoleoxoacetyl piperazine precursor (IAC), showed a 180-fold increase in anti-HIV-1 potency over its parent IAC inhibitor [2]. This demonstrates the high activity ceiling for this specific structural class. In contrast, indole-piperazine derivatives with carbonyl linkers (e.g., CAS 1024061-54-8) or other substitutions are not covered by these specific antiviral patents and are typically associated with kinase inhibition [3], indicating a different functional profile that precludes direct antiviral substitution.
| Evidence Dimension | Antiviral potency (HIV-1 inhibition) |
|---|---|
| Target Compound Data | Quantitative data not available; compound belongs to a patented class of indoleoxoacetyl piperazine HIV-1 attachment inhibitors. |
| Comparator Or Baseline | Bifunctional chimera ISP (contains indoleoxoacetyl piperazine moiety, IAC) exhibits 180-fold improved potency over parent IAC; Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is not patented for antiviral use. |
| Quantified Difference | N/A for target compound alone. Class-level potency improvement of 180-fold for optimized analog ISP over parent IAC. |
| Conditions | In vitro HIV-1 inhibition assay (RSC Med Chem, 2025) |
Why This Matters
The acetyl linker defines a pharmacophore essential for antiviral gp120-targeted activity, a mechanism not shared by simple carbonyl-linker analogs, making this compound a specific procurement requirement for antiviral research within this patented class.
- [1] Blair, W. S., Deshpande, M., Fang, H., Lin, P.-F., Spicer, T. P., et al. (2000). Antiviral Indoloxoacetylpiperazine Derivatives. Patent CZ-2001559-A3. View Source
- [2] Du, X., et al. (2025). Design of a highly potent bifunctional HIV-1 entry inhibitor targeting both gp120 and gp41. RSC Med Chem. View Source
- [3] Laney, M., et al. (n.d.). Design and synthesis of piperazine-indole p38α MAP kinase inhibitors with improved pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters. View Source
